molecular formula C18H23O5P B12802250 O3-Phosphonoestrone CAS No. 1240-03-5

O3-Phosphonoestrone

Cat. No.: B12802250
CAS No.: 1240-03-5
M. Wt: 350.3 g/mol
InChI Key: XYNRXDLLYXFCRS-CBZIJGRNSA-N
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Description

O3-Phosphonoestrone, also known as 3-(Phosphonooxy)estra-1,3,5(10)-trien-17-one, is a derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a phosphono group attached to the third carbon of the estrone molecule. It has a molecular formula of C18H23O5P and a molecular weight of 350.346 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3-Phosphonoestrone typically involves the phosphorylation of estrone. One common method is the reaction of estrone with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like pyridine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

O3-Phosphonoestrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

O3-Phosphonoestrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O3-Phosphonoestrone involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The phosphono group enhances the compound’s stability and bioavailability, making it a potent estrogenic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific phosphono group, which imparts distinct chemical and biological properties. This makes it particularly useful in research and therapeutic applications where enhanced stability and bioavailability are desired .

Properties

CAS No.

1240-03-5

Molecular Formula

C18H23O5P

Molecular Weight

350.3 g/mol

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H23O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,18+/m1/s1

InChI Key

XYNRXDLLYXFCRS-CBZIJGRNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Origin of Product

United States

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